molecular formula C10H15NO3 B12833714 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol

Cat. No.: B12833714
M. Wt: 197.23 g/mol
InChI Key: IQANYSGYXBJZBX-UHFFFAOYSA-N
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Description

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is a polyether alcohol derivative containing a central 3-aminophenoxy group linked via two ethoxy units to a terminal hydroxyl group. This structure confers unique physicochemical properties, including solubility in polar solvents (due to hydroxyl and amine groups) and reactivity suitable for applications in polymer synthesis, drug delivery, and supramolecular chemistry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[2-(3-aminophenoxy)ethoxy]ethanol

InChI

InChI=1S/C10H15NO3/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12/h1-3,8,12H,4-7,11H2

InChI Key

IQANYSGYXBJZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCOCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol typically involves the reaction of 3-aminophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ethoxy linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ethoxy linkage provides flexibility and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
This compound 3-Aminophenoxy, ethoxy, hydroxyl C10H15NO4 213.23* -
2-[2-(3-Amino-propoxy)ethoxy]ethan-1-ol 3-Aminopropoxy, ethoxy, hydroxyl C7H17NO3 163.22
2-(2-{(3-Chlorophenyl)methylamino}ethoxy)ethan-1-ol 3-Chlorophenyl, methylamino, ethoxy C11H16ClNO2 229.70
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol Dimethylaminoethyl, ethoxy, hydroxyl C8H20N2O2 176.26
2-(2-{2-[(3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}cyclohexyl)oxy]ethoxy}ethoxy)ethan-1-ol Cyclohexyl, multiple ethoxy units, hydroxyl C18H36O8 380.47

*Calculated based on analogous structures.

Key Observations :

  • Chlorine or methyl groups on the aromatic ring (e.g., in ) enhance hydrophobicity and alter electronic properties.
  • Branching Complexity : The cyclohexyl derivative in demonstrates how increased ethoxy branching and cyclic structures elevate molecular weight and steric hindrance, impacting solubility and diffusion rates.

Key Observations :

  • Reductive Amination: Used in for introducing amino groups, though yields are moderate (~39%).
  • Azide Functionalization : High-yield (81%) azide substitution () highlights efficiency for click chemistry applications.
  • Alkylation : Sodium hydride-mediated alkylation () is common for ethoxy chain elongation but may require rigorous purification.

Physicochemical Properties

  • Solubility: Hydroxyl and amine groups enhance water solubility in this compound, whereas chlorophenyl () or cyclohexyl () analogs exhibit increased hydrophobicity.
  • Thermal Stability : Branched ethoxy chains (e.g., in ) may lower melting points compared to linear analogs due to reduced crystallinity.

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